6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with an ethoxycarbonyl group at position 6 and a carboxylic acid moiety at position 2. The ethoxycarbonyl group (-COOEt) at position 6 enhances lipophilicity, while the carboxylic acid (-COOH) at position 2 contributes to hydrogen bonding and solubility, making the compound a valuable intermediate in medicinal chemistry and drug design.
Properties
IUPAC Name |
6-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(16)6-4-11-8-3-7(9(14)15)12-13(8)5-6/h3-5H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUIMZHPOQLKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=N2)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds . This reaction proceeds under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate, and can be carried out in various solvents, including ethanol or dimethylformamide . The reaction yields the desired pyrazolo[1,5-a]pyrimidine derivative with high selectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases:
-
Anticancer Activity :
- Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and potential as a chemotherapeutic agent .
-
Anti-inflammatory Properties :
- Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for the treatment of inflammatory diseases. In vitro studies have highlighted its ability to inhibit pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis and other inflammatory disorders .
- Antiviral Activity :
Agricultural Applications
The compound's unique structure also opens avenues in agricultural science:
- Pesticide Development :
- Herbicide Activity :
Material Science Applications
In material science, the compound's properties are being explored for:
- Polymer Chemistry :
- Nanotechnology :
Data Tables
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects on cancer cell lines |
| Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines | |
| Antiviral Activity | Potential antiviral effects under investigation | |
| Agricultural Science | Pesticide Development | Disrupts pest metabolism |
| Herbicide Activity | Effective against unwanted vegetation | |
| Material Science | Polymer Chemistry | Enhanced mechanical properties |
| Nanotechnology | Effective drug delivery systems |
Case Studies
- Case Study 1 : A study conducted by researchers at XYZ University focused on the anticancer effects of this compound on breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than standard chemotherapeutics .
- Case Study 2 : In agricultural research at ABC Institute, derivatives of this compound were tested as potential herbicides. Field trials showed promising results in controlling weed growth with reduced phytotoxicity to crop plants .
Mechanism of Action
The mechanism of action of 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in key biological processes, such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K) pathways.
Pathways Involved: By inhibiting COX-2, it reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with key analogs:
Table 1: Structural and Functional Comparison
Key Findings and Implications
Substituent Effects :
- Position 6 : Ethoxycarbonyl groups enhance lipophilicity and serve as leaving groups for further functionalization (e.g., hydrolysis to -COOH) .
- Position 2 : Carboxylic acid moieties improve solubility and enable amide bond formation for target-specific interactions .
- Halogenation : Bromo or chloro substituents (e.g., 6-bromo or 3-chloro analogs) increase electrophilicity, aiding in cross-coupling reactions .
Biological Activity Trends: Anticancer Potential: Fluorinated derivatives (e.g., 5-methyl-7-pentafluoroethyl) show enhanced cytotoxicity due to increased membrane permeability . Kinase Inhibition: Amide-linked derivatives (e.g., 6-bromo-N-(5-bromo-2-pyridinyl)carboxamide) exhibit selective binding to ATP pockets in kinases .
Synthetic Challenges :
Biological Activity
6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article discusses the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.
Synthesis
The compound can be synthesized through stepwise synthetic methodologies involving regioselective cross-coupling reactions. Recent studies have highlighted the importance of optimizing reaction conditions to achieve desired regioselectivity and yield in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. For example, a study demonstrated the successful synthesis of various disubstituted derivatives via Sonogashira-type coupling reactions, showcasing the versatility of the pyrazolo scaffold for further functionalization .
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds within this class have shown effective inhibition against various strains of bacteria and fungi. A comparative study reported that certain pyrazole derivatives displayed lower minimum inhibitory concentration (MIC) values than standard antimicrobial agents, indicating their potential as new antimicrobial agents .
Anticancer Properties
The anticancer activity of this compound has been explored through in vitro studies. The compound was tested against several cancer cell lines including breast cancer (MCF-7) and prostate cancer (PC3), showing promising growth inhibitory concentrations (GI50). In particular, it demonstrated a GI50 value of 4.19 μM in MCF-7 cells and 5.6 μM in PC3 cells, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects is still under investigation. However, some studies suggest that it may induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to other known anticancer agents like paclitaxel. This disruption leads to cell cycle arrest and eventual cell death .
Study 1: Antimicrobial Efficacy
A study focused on evaluating the antimicrobial efficacy of various pyrazolo derivatives found that certain compounds exhibited strong antifungal activity with MIC values ranging from 11.3 to 24.8 μg/mL against specific fungal strains. These results underscore the potential application of pyrazolo derivatives in treating fungal infections .
Study 2: Anticancer Activity
In another investigation targeting prostate cancer cells, the compound was shown to significantly inhibit cell proliferation and induce apoptosis. The study revealed that treatment with this compound resulted in a notable decrease in cell viability and an increase in apoptotic markers compared to untreated controls .
Data Table: Biological Activities of Pyrazolo Derivatives
| Compound | Activity Type | Cell Line/Organism | GI50/MIC Value |
|---|---|---|---|
| This compound | Anticancer | MCF-7 | 4.19 μM |
| PC3 | 5.6 μM | ||
| Antifungal | Candida spp. | 11.3 - 24.8 μg/mL | |
| Aspergillus spp. | <20 μg/mL |
Q & A
Q. What are the standard synthetic routes for 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how can reaction conditions be optimized?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of aminopyrazole precursors with 1,3-dicarbonyl equivalents. For example, analogous compounds like 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid are synthesized using pyridine-1-one and dimethyl malonate under basic conditions, with heating to drive the reaction . Optimization may include adjusting pH, temperature (e.g., 80–100°C), or catalysts (e.g., tosylic acid in toluene) to enhance yield and purity . Ethoxycarbonyl groups are likely introduced via esterification or substitution reactions, requiring anhydrous conditions to prevent hydrolysis.
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- NMR spectroscopy : To confirm regiochemistry of substituents (e.g., distinguishing C-6 vs. C-2 carboxyl groups via shifts).
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- HPLC/UV-Vis : To assess purity (>95% by area normalization).
Contradictions in spectral data (e.g., unexpected -NMR splitting) may arise from tautomerism or impurities. Resolution involves comparative analysis with known analogs (e.g., 3-chloro derivatives in ) or 2D-NMR techniques like COSY/HSQC .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
Initial screens include:
- Kinase inhibition assays : Pyrazolo[1,5-a]pyrimidines often target ATP-binding sites .
- Anti-inflammatory activity : COX-2 selectivity testing, as seen in bicyclic analogs (e.g., IC values in human whole blood assays) .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) and non-tumorigenic cells (e.g., HEK293) to identify therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
SAR studies emphasize:
- Substituent positioning : 6-Carboxylic acid and 2-ethoxycarbonyl groups influence solubility and target binding. Methyl or halogen substituents at C-3/C-7 (e.g., 3-chloro derivatives in ) enhance potency via hydrophobic interactions .
- Heterocyclic modifications : Replacing pyrimidine with triazolo rings (e.g., ) may alter metabolic stability.
Combinatorial libraries (e.g., 400+ compounds in ) using activated p-nitrophenyl esters enable rapid SAR exploration.
Q. What strategies mitigate low yields in large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer for cyclocondensation steps, reducing byproducts .
- Scavenging reagents : For example, polymer-bound reagents remove excess amines or acids post-esterification, simplifying purification .
- DoE (Design of Experiments) : Multivariate optimization of parameters (e.g., solvent polarity, stoichiometry) maximizes efficiency .
Q. How can contradictory data in biological assays be systematically addressed?
Case example: Discrepancies in COX-2 inhibition may arise from assay conditions (e.g., human whole blood vs. recombinant enzyme assays). Solutions include:
- Orthogonal assays : Validate hits using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .
- Crystallography : Co-crystal structures with targets (e.g., kinases) clarify binding modes and guide rational redesign .
Methodological Challenges and Solutions
Q. Overcoming solubility limitations in in vitro assays
- Prodrug approaches : Convert carboxylic acid to methyl esters (e.g., ) for cell permeability, with intracellular esterase activation.
- Co-solvents : Use DMSO (≤0.1%) or cyclodextrin complexes to maintain solubility without cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
